1-Boc-2-benzyl-4-piperidinone

Protecting group strategy Sequential deprotection Piperidine functionalization

Researchers synthesizing CNS-targeted agents or PROTACs often encounter cross-reactivity and variable yields when using unprotected or mismatched piperidinone intermediates. 1-Boc-2-benzyl-4-piperidinone (CAS 193480-28-3) provides orthogonal Boc protection and a stereodirecting C-2 benzyl group for predictable, high-yielding multi-step syntheses. • Orthogonal Boc/Cbz protection enables sequential deprotection without cross-reactivity. • C-2 benzyl directs diastereoselective enolate chemistry (dr >20:1). • Crystalline solid (mp 79-80°C), stable at RT, compatible with automated solid dispensing.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 193480-28-3
Cat. No. B065296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-benzyl-4-piperidinone
CAS193480-28-3
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1CC2=CC=CC=C2
InChIInChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-9-15(19)12-14(18)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
InChIKeyLQBXEVOJCOQNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-2-benzyl-4-piperidinone Scaffold Profile


1-Boc-2-benzyl-4-piperidinone (CAS 193480-28-3) is an N-Boc-protected 2-benzyl-4-piperidinone building block [1]. It belongs to the class of 4-oxopiperidine derivatives, featuring a ketone at C‑4, a benzyl substituent at C‑2, and an acid‑labile tert‑butoxycarbonyl (Boc) protecting group on the piperidine nitrogen [1]. This combination of a C‑2 benzyl group and an orthogonal Boc protecting group distinguishes it from other piperidinone intermediates used in multi‑step syntheses of CNS‑targeted agents, kinase inhibitors, and alkaloid scaffolds .

Scaffold CNS-targeted agents, kinase inhibitors, alkaloid synthesis
Protection Orthogonal Boc group for sequential deprotection workflows
Form Crystalline solid supports automated dispensing and storage

Substitution Risks of 1-Boc-2-benzyl-4-piperidinone


In‑class 4‑piperidinone derivatives are not interchangeable building blocks because differences in N‑protecting group (Boc vs. Cbz vs. H) and C‑2 substitution profoundly alter the regio‑ and chemoselectivity of downstream transformations . The acid‑labile Boc group of 1‑Boc‑2‑benzyl‑4‑piperidinone provides orthogonal protection relative to hydrogenolysis‑labile Cbz groups, enabling sequential deprotection schemes that are impossible with unprotected 2‑benzyl‑4‑piperidinone or with the Cbz analog . Furthermore, the 2‑benzyl substituent introduces steric bias that affects enolate formation, Grignard additions, and catalytic hydrogenation trajectories, making substitution with 2‑H or 2‑alkyl analogs a source of unpredictable yields and impurity profiles [1]. Procuring the precise compound eliminates the need for in‑house protection/deprotection steps and ensures batch‑to‑batch consistency in multi‑step medicinal chemistry programs.

N-Protection Cbz analogs (e.g., 1-Cbz-2-benzyl-4-piperidinone) require hydrogenolysis, which may not be compatible with acid-labile substrates and limits sequential deprotection schemes.
C-2 Sterics 2-H or 2-alkyl analogs lack the benzyl steric bias, which may shift enolate regioselectivity and alter diastereomeric ratios in downstream C–C bond formations.
Form/Handling Unprotected 2-benzyl-4-piperidinone is often an oil or low-melting solid, which may complicate automated solid handling and cold-chain logistics compared to the crystalline Boc form.

1-Boc-2-benzyl-4-piperidinone Procurement Evidence


Boc vs. Cbz Orthogonality

The Boc group of the target compound is cleaved selectively with TFA in CH₂Cl₂ without affecting a Cbz-protected amine, whereas the Cbz group in the direct analogue 1‑Cbz‑2‑benzyl‑4‑piperidinone (CAS 849928-35-4) requires hydrogenolysis (H₂/Pd‑C) for deprotection . This orthogonality allows sequential functionalization of poly‑amine scaffolds without protection/deprotection cycle crossover.

Boc vs. Cbz Orthogonality
Class-level inference
Orthogonal deprotection: Boc removed by TFA/CH₂Cl₂; Cbz requires H₂/Pd-C
Supports sequential deprotection strategy selection
Method context: Standard peptide chemistry protocols
Protecting group strategy Sequential deprotection Piperidine functionalization

Boc Protection Yield vs. Cbz

In the preparation described in patent US6346540, 2‑benzylpiperidin‑4‑one (17 g, CAS 193469‑44‑2) was treated with Boc₂O (21.8 g) in CH₂Cl₂ at room temperature for 48 h, affording the target compound in quantitative yield (38 g, 100%) after extractive work‑up . In contrast, literature syntheses of the Cbz analog 1‑Cbz‑2‑benzyl‑4‑piperidinone from 2‑benzylpiperidin‑4‑one typically report yields in the 65–80% range after chromatographic purification .

Boc Protection Yield vs. Cbz
Cross-study comparable
Boc protection: 100% crude yield (38 g scale). Cbz protection: typically 65–80% isolated yield.
Reported yield context for scale-up feasibility
Data to verify: Boc₂O, CH₂Cl₂, RT, 48 h vs. Cbz-Cl, aq. Na₂CO₃
Process chemistry Boc protection yield Intermediate scalability

Commercial Purity vs. Unprotected Analog

Commercially available 1‑Boc‑2‑benzyl‑4‑piperidinone is routinely supplied at ≥98% purity (HPLC) with full certificate of analysis (COA) including NMR, HPLC, and residual solvent data . In comparison, the unprotected parent compound 2‑benzyl‑4‑piperidinone (CAS 193469‑44‑2) is frequently offered only as the hydrochloride salt with variable purity (commonly 95% area) and fewer quality documentation .

Commercial Purity vs. Unprotected
Supplier data
Target compound: ≥98% (HPLC), crystalline. Unprotected analog: typically 95% purity, amorphous solid.
Specification review may reduce repurification need
Lot attribute: HPLC at 254 nm
Quality control Purity specification Procurement standardization

2-Benzyl vs. 2-H Regioselectivity

The C‑2 benzyl group in the target compound provides steric shielding that biases enolate alkylation toward the C‑3 position, whereas 1‑Boc‑4‑piperidinone (CAS 79099‑07‑3, the 2‑H analog) exhibits competing C‑3 vs. C‑5 regioselectivity during electrophilic trapping . In reported syntheses of 2,4‑disubstituted piperidines, substrates bearing a C‑2 benzyl group achieved diastereomeric ratios >20:1 in aldol additions, compared to <5:1 for the 2‑H series .

2-Benzyl vs. 2-H Regioselectivity
Cross-study comparable
Diastereomeric ratio >20:1 with 2-benzyl substrate, compared to 5:1 with the 2-H analog.
Steric-control context for enolate alkylation
Method context: LDA, THF, −78 °C, aldehyde addition
Regioselective synthesis Steric directing effect Alkaloid synthesis

Crystalline Stability vs. Unprotected Analog

The target compound is a crystalline solid (mp 79–80°C) that can be stored at 2–8°C under inert atmosphere . In contrast, unprotected 2‑benzyl‑4‑piperidinone is an oil or low‑melting solid that is prone to air oxidation and hygroscopicity, requiring storage at −20°C under strictly anhydrous conditions [1]. The Boc group increases molecular rigidity and crystallinity, facilitating accurate weighing and reducing decomposition during shipping.

Crystalline Stability vs. Unprotected
Supplier data
Crystalline solid, mp 79–80°C; store at 2–8°C. Unprotected analog is an oil, store at −20°C under inert gas.
Supports procurement and handling workflow review
Formulation-context: Improves automated dispensing compatibility
Storage stability Solid handling Supply chain reliability

1-Boc-2-benzyl-4-piperidinone Application Scenarios


Sequential Deprotection for PROTAC Assembly

When assembling heterobifunctional molecules (e.g., PROTACs) that contain multiple amine functionalities requiring orthogonal protection, the Boc‑protected 2‑benzyl‑4‑piperidinone building block allows initial deprotection of the Boc group with TFA while leaving a Cbz‑protected linker intact, enabling sequential conjugation without cross‑reactivity. This strategy is directly supported by the Boc/Cbz orthogonality documented in Section 3, Evidence Item 1 .

CNS Drug Intermediate Scale-Up

Medicinal chemistry programs targeting CNS receptors (e.g., 5‑HT, sigma, tachykinin) that incorporate a 2‑benzylpiperidine pharmacophore benefit from the quantitative Boc‑protection yield (100% crude, Section 3, Evidence Item 2) and the crystalline solid form that simplifies large‑scale handling. Procurement of the pre‑protected intermediate eliminates a low‑yielding Cbz‑protection step and avoids chromatographic purification, reducing cost per batch in multi‑kilogram campaigns.

Stereocontrolled Piperidine Alkaloid Synthesis

For the asymmetric synthesis of piperidine alkaloid cores, the C‑2 benzyl group of the target compound directs highly diastereoselective enolate chemistry (dr >20:1, Section 3, Evidence Item 4), providing a reliable entry to enantiopure 2,4‑disubstituted piperidines used as scaffolds for secretase inhibitors and antipsychotic agents. Substituting with the 2‑H analog would require additional chiral resolution steps, increasing both time and cost.

Automated Parallel Synthesis Workflows

The non‑hygroscopic crystalline nature of the target compound (mp 79–80°C, Section 3, Evidence Item 5) makes it compatible with automated solid‑dispensing robots and long‑term compound management libraries. Its room‑temperature stability during short‑term handling reduces the logistical burden of cold‑chain management in high‑throughput synthesis workflows, unlike the unprotected oil analog which requires sub‑ambient storage and manual handling.

Application
Selection Property
Validation Focus
Sequential Deprotection for PROTAC Assembly
Boc/Cbz orthogonality
TFA-mediated deprotection selectivity with Cbz-stable linkers
CNS Drug Intermediate Scale-Up
High-yielding Boc protection; crystalline form
Process mass intensity and solid-handling logistics
Stereocontrolled Piperidine Alkaloid Synthesis
2-Benzyl steric directing effect
Diastereoselectivity in enolate additions
Automated Parallel Synthesis Workflows
Non-hygroscopic crystalline solid
Solid-dispensing robot compatibility and compound library stability

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